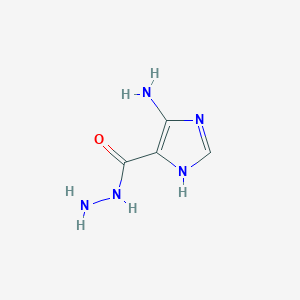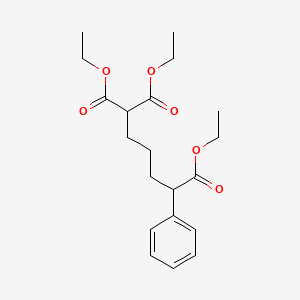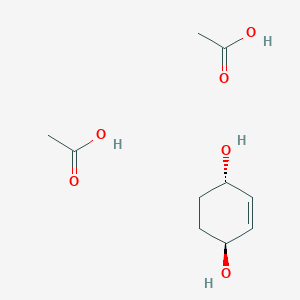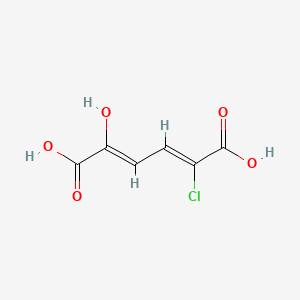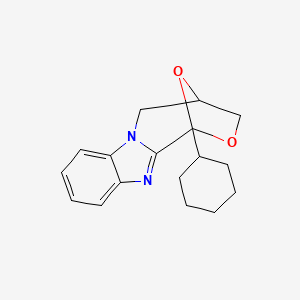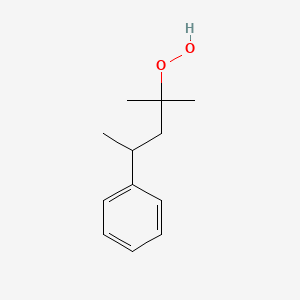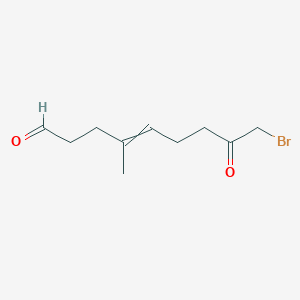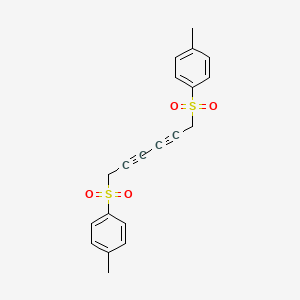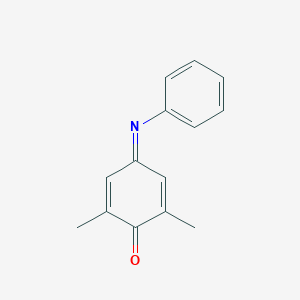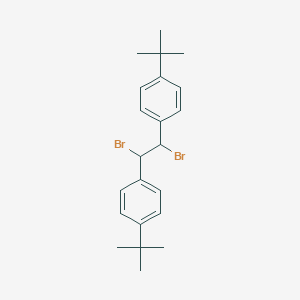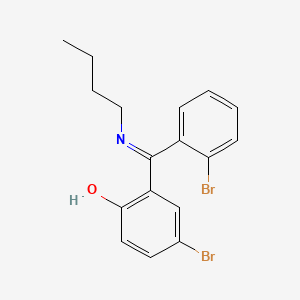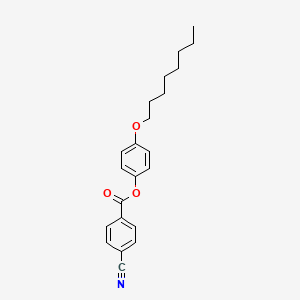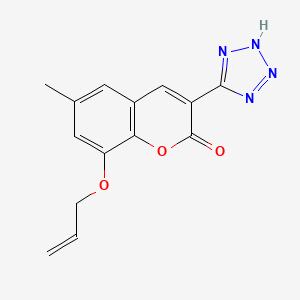
8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The presence of the tetrazole ring in this compound adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting the appropriate nitrile precursor with sodium azide (NaN₃) in the presence of a catalyst such as zinc chloride (ZnCl₂) or iodine (I₂) under mild conditions.
Allylation: The final step involves the allylation of the coumarin derivative to introduce the allyloxy group at the 8-position. This can be achieved using allyl bromide (C₃H₅Br) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Allyl bromide (C₃H₅Br), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Oxidized coumarin derivatives
Reduction: Reduced coumarin derivatives
Substitution: Substituted coumarin derivatives with various functional groups
Scientific Research Applications
8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and interact with enzymes and receptors, leading to various biological effects. The coumarin core can also interact with cellular proteins and DNA, contributing to its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
8-Allyloxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin can be compared with other similar compounds, such as:
6-Methoxy-7-methyl-3-(1H-tetrazol-5-yl)coumarin: This compound has a methoxy group instead of an allyloxy group, which can affect its chemical reactivity and biological activity.
8-Hydroxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin: The presence of a hydroxy group instead of an allyloxy group can influence its solubility and interaction with biological targets.
8-Methyl-3-(1H-tetrazol-5-yl)coumarin: This compound lacks the allyloxy group, which can impact its overall chemical and biological properties.
The uniqueness of this compound lies in the combination of the allyloxy group, the coumarin core, and the tetrazole ring, which together contribute to its distinct chemical and biological characteristics.
Properties
CAS No. |
76239-46-8 |
|---|---|
Molecular Formula |
C14H12N4O3 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
6-methyl-8-prop-2-enoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C14H12N4O3/c1-3-4-20-11-6-8(2)5-9-7-10(13-15-17-18-16-13)14(19)21-12(9)11/h3,5-7H,1,4H2,2H3,(H,15,16,17,18) |
InChI Key |
WHNSEKOCQCFFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OCC=C)OC(=O)C(=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


